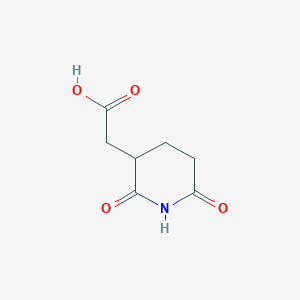

2-(2,6-Dioxopiperidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,6-Dioxopiperidin-3-yl)acetic acid” is a useful compound mainly used for the synthesis of organic compounds . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

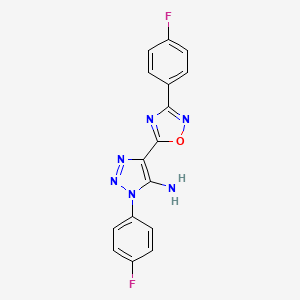

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular structure of “2-(2,6-Dioxopiperidin-3-yl)acetic acid” was confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.27 . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Aplicaciones Científicas De Investigación

IDO1 Inhibition

2-(2,6-Dioxopiperidin-3-yl)acetic acid: derivatives have shown promise as inhibitors of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activity. IDO1 is an enzyme implicated in cancer pathogenesis and other diseases. By suppressing IDO1, these compounds may offer potential therapeutic benefits .

Antitumor Activity

The compound 10a , derived from 2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione , exhibits potent antiproliferative activity against NCI-H929 and U239 cell lines. Further studies are needed to explore its potential as an antitumor drug .

Proteasome Degradation via Pomalidomide Derivatives

Pomalidomide, a third-generation IMiD, has been modified from thalidomide. It enhances immune responses, inhibits proinflammatory cytokine production, and induces cancer cell apoptosis. The molecular structure of pomalidomide serves as a ligand for E3 ligase in PROTAC production, contributing to proteasome degradation drugs .

Immunomodulation and Antiangiogenic Properties

Pomalidomide, specifically 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione , exhibits antitumor effects, immunomodulatory properties, and direct antimyeloma activity when administered alongside low-dose dexamethasone .

Ubiquitination Degradation of IKZF Proteins

Compound 10a induces ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4CRBN. This finding suggests its potential as an antitumor drug .

Targeted Protein Degradation via PROTAC

Pomalidomide’s role as a ligand for E3 ubiquitin ligase in PROTAC production highlights its significance in targeted protein degradation. PROTAC technology has gained attention in medicinal chemistry for its ability to degrade specific proteins in vivo .

Mecanismo De Acción

The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHMNRAYLJHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)